molecular formula C12H14ClN3O3 B6352681 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane CAS No. 1156199-38-0

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane

Cat. No.: B6352681
CAS No.: 1156199-38-0
M. Wt: 283.71 g/mol
InChI Key: AOHBKJMNWNIZLB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a 2-chloro-5-nitrobenzoyl group

Preparation Methods

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. Major products formed from these reactions include amino derivatives, substituted benzoyl compounds, and oxidized diazepane derivatives.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazepane ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the diazepane ring and the 2-chloro-5-nitrobenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHBKJMNWNIZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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